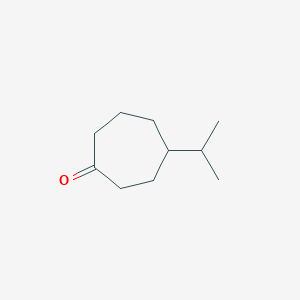

4-(Propan-2-yl)cycloheptan-1-one

Description

4-(Propan-2-yl)cycloheptan-1-one is a cyclic ketone derivative characterized by a seven-membered cycloheptanone ring substituted with an isopropyl group at the 4-position. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The compound’s structure introduces steric and electronic effects due to the bulky isopropyl substituent, which can influence physical properties (e.g., melting/boiling points, solubility) and reactivity. Cycloheptanone derivatives are often utilized as intermediates in organic synthesis, with substituents modulating their behavior in reactions such as nucleophilic additions, reductions, or photochemical transformations.

Propriétés

IUPAC Name |

4-propan-2-ylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKHYNGZHNLMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-(Propan-2-yl)cyclohexanone using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-(Propan-2-yl)cycloheptan-1-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from by-products and impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The isopropyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or other substituted derivatives.

Applications De Recherche Scientifique

4-(Propan-2-yl)cycloheptan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its biological activity, including antimicrobial and insecticidal properties.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the flavor and fragrance industry due to its minty aroma.

Mécanisme D'action

The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-one involves its interaction with molecular targets and pathways. It is known to induce oxidative stress in certain biological systems, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

The following section compares 4-(Propan-2-yl)cycloheptan-1-one with structurally related cycloheptanone derivatives, focusing on substituent effects, synthesis, and reactivity.

Structural and Physical Properties

Key Observations :

- Steric Effects : The isopropyl group in 4-(Propan-2-yl)cycloheptan-1-one creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to 4-methylcycloheptan-1-one .

- Electronic Effects : The methoxybenzoyl group in 4-(4-methoxybenzoyl)cycloheptan-1-one introduces electron-donating methoxy and aromatic systems, altering electronic properties and stabilizing the ketone via resonance .

Reactivity Trends

- Nucleophilic Additions : Bulky substituents (e.g., isopropyl) hinder nucleophilic attack at the carbonyl carbon, whereas smaller groups (e.g., methyl) facilitate reactivity .

- Photochemical Behavior : Aromatic substituents (e.g., methoxybenzoyl) may enhance UV-driven reactions due to extended conjugation, a property absent in aliphatic-substituted analogs .

Activité Biologique

4-(Propan-2-yl)cycloheptan-1-one, also known by its CAS number 13656-84-3, is a cyclic ketone that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 4-(Propan-2-yl)cycloheptan-1-one is characterized by a cycloheptane ring with an isopropyl group and a ketone functional group. Its chemical formula is .

Pharmacological Properties

Research indicates that 4-(Propan-2-yl)cycloheptan-1-one exhibits several pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Some derivatives of cyclic ketones have demonstrated neuroprotective effects in vitro, hinting at the potential for 4-(Propan-2-yl)cycloheptan-1-one to protect neuronal cells from oxidative stress.

The proposed mechanisms through which 4-(Propan-2-yl)cycloheptan-1-one exerts its biological effects include:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, thereby modulating their activity.

- Enzyme Inhibition : It is hypothesized that 4-(Propan-2-yl)cycloheptan-1-one could inhibit enzymes responsible for the synthesis of inflammatory mediators.

- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, reducing oxidative damage in cells.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various cyclic ketones. The researchers found that 4-(Propan-2-yl)cycloheptan-1-one significantly reduced the levels of TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use as an anti-inflammatory agent .

Study 2: Antimicrobial Activity

In a separate study published in the International Journal of Antimicrobial Agents, researchers tested a series of cyclic ketones against Gram-positive and Gram-negative bacteria. The results indicated that 4-(Propan-2-yl)cycloheptan-1-one exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Propan-2-yl)cycloheptan-1-one | Cyclic Ketone | Anti-inflammatory, Antimicrobial |

| Cyclohexanone | Cyclic Ketone | Solvent, Limited biological activity |

| 2-Cyclopentenone | Cyclic Ketone | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.